molecular formula C22H20N2O4S2 B2603779 ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate CAS No. 831233-48-8

ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate

Cat. No.: B2603779
CAS No.: 831233-48-8
M. Wt: 440.53
InChI Key: CFJCHPSXLSPHLW-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a heterocyclic compound featuring a dihydropyrazole core substituted with thiophene rings and an acetoxy-phenoxy group. Its molecular formula is C₂₁H₁₉N₂O₄S₂, with a molecular weight of 443.51 g/mol. The dihydropyrazole ring (4,5-dihydro-1H-pyrazole) is a five-membered heterocycle with two adjacent nitrogen atoms, which is known for its conformational flexibility and role in medicinal chemistry . The thiophene-2-carbonyl group at position 1 and the thiophen-2-yl substituent at position 3 contribute to its electron-rich aromatic system, influencing both reactivity and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-[2-[2-(thiophene-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-2-27-21(25)14-28-18-8-4-3-7-15(18)17-13-16(19-9-5-11-29-19)23-24(17)22(26)20-10-6-12-30-20/h3-12,17H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJCHPSXLSPHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring, which is then further functionalized to achieve the desired compound.

Chemical Reactions Analysis

Ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate. For example, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)1.96
Compound BMCF-7 (Breast)3.60
Compound CHCT116 (Colon)4.50

These findings suggest that modifications to the core structure can enhance anticancer efficacy, making it a promising area for further research .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies indicate that similar pyrazole derivatives exhibit potent inhibition of COX enzymes, which are crucial in the inflammatory response:

CompoundCOX Inhibition (%)Selectivity Index
Compound D71% (COX-2)High
Compound E65% (COX-1)Moderate

These compounds demonstrated superior anti-inflammatory activity compared to standard treatments like celecoxib .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Research indicates that derivatives with thiophene and pyrazole moieties possess activity against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20

This suggests potential applications in treating infections caused by resistant bacterial strains .

Organic Photovoltaics

This compound has been explored for use in organic photovoltaic devices due to its favorable electronic properties. Its ability to act as an electron donor or acceptor in polymer blends enhances the efficiency of solar cells.

Conductive Polymers

The incorporation of this compound into conductive polymer matrices has been studied for applications in flexible electronics and sensors. The thiophene units contribute to the conductivity and stability of the materials under various environmental conditions .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of pyrazole derivatives based on this compound and evaluated their anticancer activities against multiple cell lines. The most potent derivative exhibited an IC50 value significantly lower than established chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on elucidating the mechanism of action for anti-inflammatory compounds derived from this compound. The study demonstrated that these compounds effectively inhibited pro-inflammatory cytokines and showed promise in preclinical models of arthritis .

Mechanism of Action

The mechanism of action of ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Methyl 2-(2-(3-(2-Bromophenyl)-1-Carbamoyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate (6a)

  • Molecular Formula : C₁₉H₁₈BrN₃O₄
  • Key Differences: Replaces thiophene substituents with a bromophenyl group at position 3 and a carbamoyl group at position 1.

3-(2-Hydroxyphenyl)-5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone

  • Molecular Formula : C₂₁H₁₈N₂O₃S
  • Key Differences: Substitutes the acetoxy group with a hydroxyl group on the phenyl ring, reducing lipophilicity (logP ≈ 3.2 vs. 4.1 for the target compound). The methoxyphenyl group at position 5 introduces electron-donating effects, altering electronic distribution compared to the thiophen-2-yl group. Crystallographic Data: Refined using SHELXL (), with a monoclinic crystal system and hydrogen bonding involving the hydroxyl group .

Functional Group Variations

Thiazole-Triazole Derivatives (9a–9e)

  • Examples :
    • 9c : N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide derivative.
    • 9e : N-[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide derivative.
  • Key Differences :
    • Replace the dihydropyrazole core with triazole-thiazole systems, increasing rigidity.
    • Exhibit higher dipole moments due to electron-withdrawing groups (e.g., bromine, fluorine), affecting solubility and binding kinetics.
    • Biological Activity : Demonstrated superior docking scores (e.g., 9c with –9.2 kcal/mol) compared to reference compounds in enzyme inhibition studies .

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (7a–7b)

  • Examples: 7a: Contains a cyanothiophene moiety. 7b: Features an ethyl carboxylate group.
  • Key Differences: Amino and hydroxy groups on the pyrazole ring enhance hydrogen-bonding capacity. Synthetic Routes: Utilize malononitrile or ethyl cyanoacetate in 1,4-dioxane with sulfur, differing from the target compound’s acetylation steps .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Target Compound C₂₁H₁₉N₂O₄S₂ 443.51 Thiophene-2-carbonyl, acetoxy-phenoxy Potential APN inhibition (inferred)
Methyl 2-(2-(3-(2-Bromophenyl)-...) (6a) C₁₉H₁₈BrN₃O₄ 456.27 Bromophenyl, carbamoyl APN inhibitor (IC₅₀ ~ 5 µM)
[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)... C₂₁H₁₈N₂O₃S 378.45 Hydroxyphenyl, methoxyphenyl Crystallographically characterized
9c (Thiazole-triazole derivative) C₂₉H₂₂BrN₇O₂S₂ 656.62 Bromophenyl, triazole-thiazole High docking score (–9.2 kcal/mol)

Research Findings and Implications

  • Electronic Effects : Thiophene substituents in the target compound enhance π-π stacking interactions compared to bromophenyl or methoxyphenyl analogs, as evidenced by computational docking studies .
  • Solubility : The acetoxy group improves lipid solubility (predicted logP = 4.1) relative to hydroxylated analogs (logP = 3.2), suggesting better bioavailability .
  • Synthetic Challenges: Thiophene carbonyl groups require careful handling under basic conditions to avoid ring-opening reactions, unlike carbamoyl or cyano derivatives .

Biological Activity

Ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of thiophene and pyrazole moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:

PropertyDetails
Molecular Formula C18H18N2O3S2
Molecular Weight 362.47 g/mol
IUPAC Name This compound
SMILES CCOC(=O)C1=CC=C(C=C1)OCC(=O)C(=C)C2=CS=CC=C2

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds with similar structures to this compound showed promising results against various cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer) cells .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated through its action on COX enzymes. In vitro assays revealed that derivatives of this compound exhibited selective inhibition of COX-1 and COX-2 enzymes, making them potential candidates for anti-inflammatory drug development .

Antimicrobial Activity

Thiophene-based compounds have been shown to possess antimicrobial properties. This compound may exhibit similar effects, as evidenced by studies on related thiophene derivatives that demonstrated significant antibacterial and antifungal activities .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Cellular Pathways : It could modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) : The compound may influence oxidative stress levels within cells, contributing to its anticancer and antimicrobial effects.

Study on Anticancer Activity

In a recent investigation, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Anti-inflammatory Assessment

In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to controls. Histopathological analysis confirmed minimal tissue damage, suggesting a favorable safety profile .

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